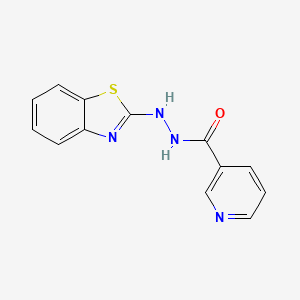

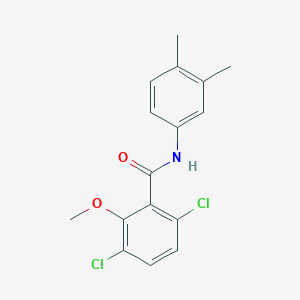

N'-1,3-benzothiazol-2-ylnicotinohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N'-1,3-benzothiazol-2-ylnicotinohydrazide and related compounds involves refluxing benzothiazolyl carboxyhydrazide with different aryl acids in the presence of phosphoryl chloride. Structures are typically confirmed using 1H NMR and Mass spectral data (Rajeeva et al., 2009). Another approach involves the reaction of benzoyl isothiocyanate with 2-aminobenzothiazole in benzene to synthesize novel thiosemicarbazides containing the benzothiazole moiety, showcasing the versatility in synthesis methods (Al-Farraj & Fetoh, 2023).

Molecular Structure Analysis

Structural characterization is crucial for understanding the interactions and reactivity of this compound derivatives. Crystallographic studies reveal the compound's conformational features, aiding in the analysis of its molecular structure. For instance, the crystal structure of a related derivative was determined to ascertain its conformational features (Yıldırım et al., 2006).

Chemical Reactions and Properties

Reactions involving this compound derivatives are diverse, leading to the synthesis of various biologically active compounds. For example, the reaction with acetylacetone yields specific acetohydrazide derivatives, which serve as intermediates for further chemical transformations (Al-Omran & El-Khair, 2016). These reactions underscore the compound's versatility in synthesizing novel heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

Benzothiazole derivatives, including the likes of N'-1,3-benzothiazol-2-ylnicotinohydrazide, have been identified for their potent antitumor properties. Studies have detailed the development of benzothiazole prodrugs like Phortress, which entered Phase 1 trials, highlighting their mechanism of action—primarily selective uptake by sensitive cells, followed by induction of cytochrome P450 isoform 1A1, leading to cell death through DNA adduct formation (Bradshaw & Westwell, 2004). Another study synthesized benzothiazolyl carboxyhydrazide derivatives, exhibiting antimicrobial activity, which might indirectly support their utility in cancer research by providing insights into cell cycle regulation and potential anticancer activity (Rajeeva, Srinivasulu, & Shantakumar, 2009).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their corrosion inhibition capabilities, showcasing the versatility of these compounds beyond biomedical applications. One study highlighted two benzothiazole derivatives that exhibited significant inhibition efficiencies against steel corrosion, demonstrating their potential as corrosion inhibitors. These inhibitors work through adsorption onto surfaces, which could provide a dual function for benzothiazoles in both industrial and scientific research settings (Hu et al., 2016).

Apoptosis Induction

Specific N-1,3-benzothiazol-2-ylbenzamide derivatives have been noted for their antiproliferative activity on various cancer cell lines, including liver hepatocellular carcinoma and breast cancer cell lines. The proapoptotic effects of these compounds, particularly towards breast cancer cell lines, underscore their potential in cancer therapeutics as novel apoptosis inducers, highlighting a key area of interest for further research into benzothiazole derivatives (Corbo et al., 2016).

Zukünftige Richtungen

The future directions for “N’-1,3-benzothiazol-2-ylnicotinohydrazide” and other benzothiazole derivatives include further exploration of their biological activities and potential applications in medicine . There is also interest in developing more efficient and environmentally friendly synthetic methods for these compounds .

Eigenschaften

IUPAC Name |

N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4OS/c18-12(9-4-3-7-14-8-9)16-17-13-15-10-5-1-2-6-11(10)19-13/h1-8H,(H,15,17)(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQDXMJFPWLNVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-amine](/img/structure/B5602110.png)

![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![7-fluoro-2-methyl-N-1-oxaspiro[4.4]non-3-yl-4-quinolinecarboxamide](/img/structure/B5602199.png)

![4-bromo-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5602206.png)

![N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)